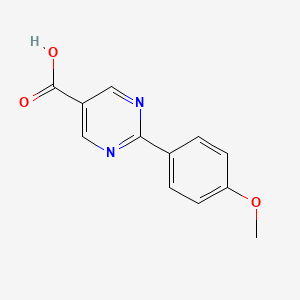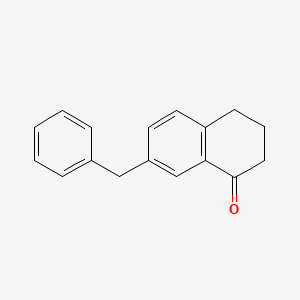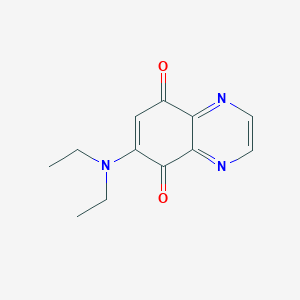![molecular formula C13H13NO3 B11875243 N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine CAS No. 67022-83-7](/img/structure/B11875243.png)
N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid typically involves the reaction of 1-hydroxynaphthalene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as ketones, alcohols, and substituted amines .
Aplicaciones Científicas De Investigación
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Hydroxynaphthalen-1-yl)methyl)amino)terephthalic acid
- 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate
- Indole-3-acetic acid
Uniqueness
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid is unique due to its specific structural features, such as the position of the hydroxyl group on the naphthalene ring and the presence of the aminoacetic acid moiety. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
67022-83-7 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-[(1-hydroxynaphthalen-2-yl)methylamino]acetic acid |
InChI |
InChI=1S/C13H13NO3/c15-12(16)8-14-7-10-6-5-9-3-1-2-4-11(9)13(10)17/h1-6,14,17H,7-8H2,(H,15,16) |
Clave InChI |
BWOTVDFRVYHZSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)CNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)




![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)


